molecular formula C22H19ClN2O3 B12112252 N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12112252
M. Wt: 394.8 g/mol
InChI Key: KEUXLWIQTBTHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroacetanilide , is a chemical compound with the following structural formula:

C8H8ClNO\text{C}_8\text{H}_8\text{ClNO} C8​H8​ClNO

It belongs to the class of acetanilides and exhibits interesting properties due to its aromatic and heterocyclic structure. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Acylation of Aniline:
    • The compound can be synthesized by acylating aniline with acetyl chloride or acetic anhydride in the presence of a base (such as pyridine).
    • The reaction proceeds as follows:

      C6H5NH2+CH3COClC6H5NHCOCH3+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{HCl} C6​H5​NH2​+CH3​COCl→C6​H5​NHCOCH3​+HCl

    Industrial Production:

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Acylation: Acetyl chloride, acetic anhydride, base (e.g., pyridine).

    Reduction: Hydrogen gas (catalyzed by palladium on carbon), sodium borohydride.

    Substitution: Halogens (e.g., bromine, iodine).

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • The exact mechanism of action is context-dependent and may vary based on specific applications.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)

InChI Key

KEUXLWIQTBTHBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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